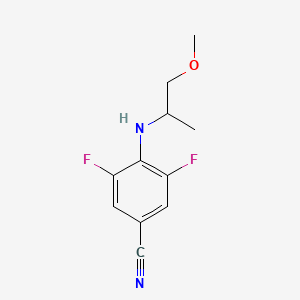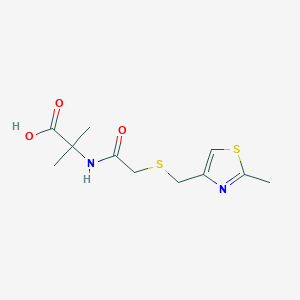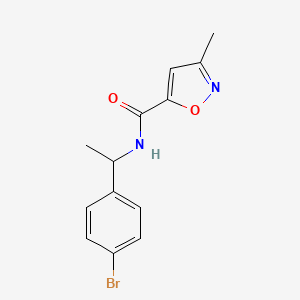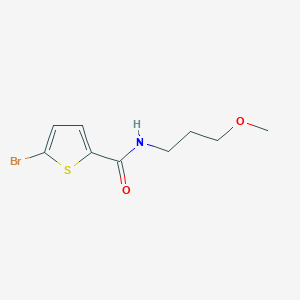
3,5-Difluoro-4-((1-methoxypropan-2-yl)amino)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Difluoro-4-((1-methoxypropan-2-yl)amino)benzonitrile is a chemical compound with the molecular formula C11H12F2N2O. This compound is characterized by the presence of two fluorine atoms, a methoxy group, and an amino group attached to a benzonitrile core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-((1-methoxypropan-2-yl)amino)benzonitrile typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,5-difluorobenzonitrile with 1-methoxypropan-2-amine under specific conditions to form the desired product . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-((1-methoxypropan-2-yl)amino)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized or reduced to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
3,5-Difluoro-4-((1-methoxypropan-2-yl)amino)benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 3,5-Difluoro-4-((1-methoxypropan-2-yl)amino)benzonitrile exerts its effects involves interactions with specific molecular targets. The fluorine atoms enhance the compound’s stability and reactivity, while the amino group can form hydrogen bonds with target molecules. These interactions can influence various biochemical pathways and processes .
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorobenzonitrile: Similar structure but lacks the methoxy and amino groups.
3,5-Difluoro-4-[(5-methyl-1,3-thiazol-2-yl)amino]benzonitrile: Contains a thiazole ring instead of the methoxypropan-2-yl group.
Uniqueness
3,5-Difluoro-4-((1-methoxypropan-2-yl)amino)benzonitrile is unique due to the presence of both methoxy and amino groups, which confer distinct chemical properties and reactivity compared to similar compounds. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C11H12F2N2O |
|---|---|
Molecular Weight |
226.22 g/mol |
IUPAC Name |
3,5-difluoro-4-(1-methoxypropan-2-ylamino)benzonitrile |
InChI |
InChI=1S/C11H12F2N2O/c1-7(6-16-2)15-11-9(12)3-8(5-14)4-10(11)13/h3-4,7,15H,6H2,1-2H3 |
InChI Key |
DOSHHCYOWKNROX-UHFFFAOYSA-N |
Canonical SMILES |
CC(COC)NC1=C(C=C(C=C1F)C#N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-(benzo[d][1,3]dioxol-5-yl)-6-chloro-2H-chromen-2-one](/img/structure/B14907902.png)



